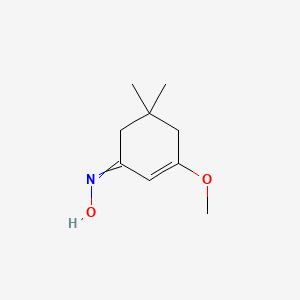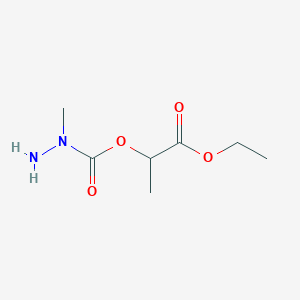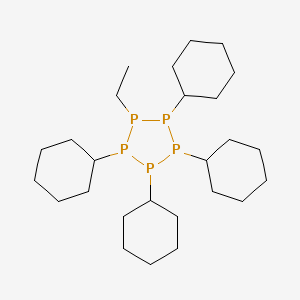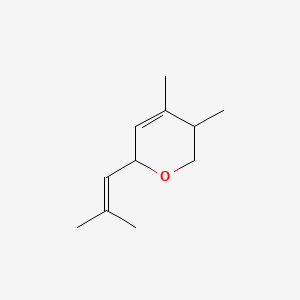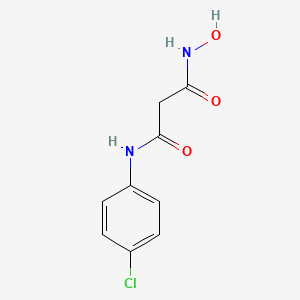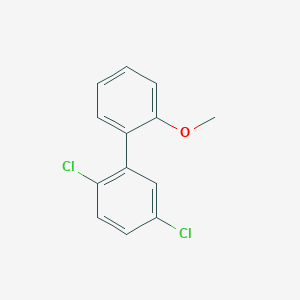
Nonadecyl 2,3-bis(hexadecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecyl 2,3-bis(hexadecyloxy)propanoate is an organic compound with the molecular formula C55H108O4 It is a type of ester, specifically a propanoate ester, characterized by long hydrocarbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Nonadecyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nonadecanoic acid and 2,3-bis(hexadecyloxy)propanoic acid.
Reduction: Nonadecanol and 2,3-bis(hexadecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Nonadecyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and membrane structure studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surf
Properties
CAS No. |
64713-44-6 |
|---|---|
Molecular Formula |
C54H108O4 |
Molecular Weight |
821.4 g/mol |
IUPAC Name |
nonadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C54H108O4/c1-4-7-10-13-16-19-22-25-28-29-30-33-36-39-42-45-48-51-58-54(55)53(57-50-47-44-41-38-35-32-27-24-21-18-15-12-9-6-3)52-56-49-46-43-40-37-34-31-26-23-20-17-14-11-8-5-2/h53H,4-52H2,1-3H3 |
InChI Key |
RPHVIYNVESEXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


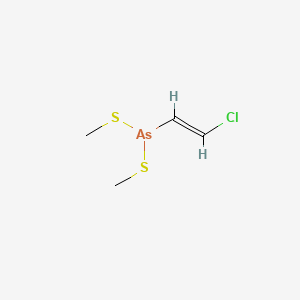
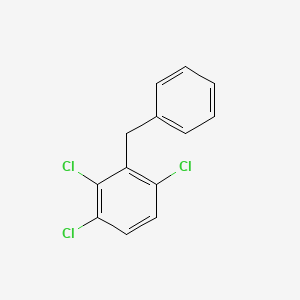
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

